Fmoc-Lys(2-Cl-Z)-OH

Descripción general

Descripción

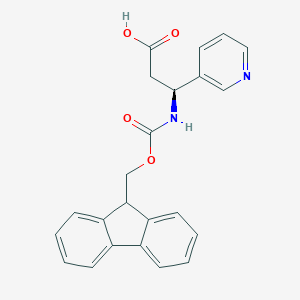

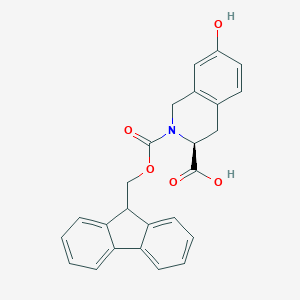

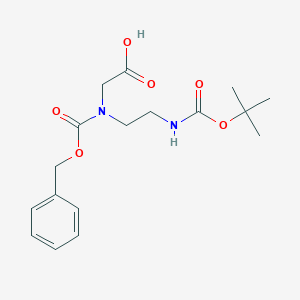

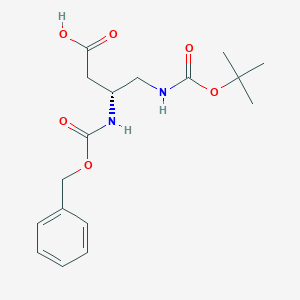

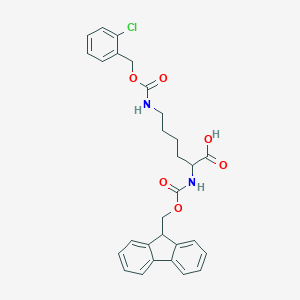

Fmoc-Lys(2-Cl-Z)-OH is a synthetic amino acid derivative of lysine, which is an essential amino acid that is required for the formation of proteins. It is a derivative of the amino acid lysine, which has been modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a 2-chloro-4-nitrophenyl group (Z). Fmoc-Lys(2-Cl-Z)-OH has been used in a variety of scientific research applications, including biochemical and physiological studies, and as a reagent in laboratory experiments.

Aplicaciones Científicas De Investigación

Supramolecular Hydrogels : Fmoc-Lys(Fmoc)-OH is used in the creation of supramolecular hydrogels, primarily for biomedical applications. These gels are biocompatible, biodegradable, and exhibit antimicrobial activity when combined with silver mixtures (Croitoriu et al., 2021).

Peptide Ligation : Azido-protected Fmoc–Lys–OH can be synthesized and used in peptide ligation via the thioester method. This process is efficient and minimizes side reactions (Katayama et al., 2008).

Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-OH is utilized in improving the synthetic methods of polypeptides, offering advantages in terms of cost, yield, and purification processes (Zhao Yi-nan & Melanie Key, 2013).

Solid-Phase Peptide Synthesis : It plays a role in the solid-phase synthesis of peptides, particularly with the use of Fmoc as the N-α-protecting group. This process aids in understanding peptide chain protection and deprotection, and its influence on peptide secondary structure (Larsen et al., 1993).

Radiolabeling of Peptides : Fmoc-lys(HYNIC-Boc)-OH is synthesized for the solid-phase synthesis of 99mTc-labeled peptides, which are important in medical diagnostics and therapeutics (Surfraz et al., 2007).

Ultrasound-Induced Gelation : The compound is effective in gelating alcohols and aromatic solvents under sonication, revealing the potential for creating different organogels and hydrogels for various applications (Geng et al., 2017).

Phosphopeptide Synthesis : It is used in synthesizing branched phosphopeptides, serving as ligands with high specificity and affinity for certain protein domains (Xu et al., 2004).

Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel insulin analogs, indicating its role in diabetes treatment and management (Žáková et al., 2007).

Propiedades

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEYAXRHPZGZOL-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(2-Cl-Z)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.